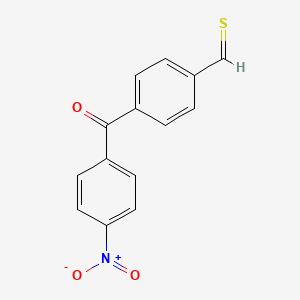
4-(4-Nitrobenzoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrobenzoyl)thiobenzaldehyde is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a thiobenzaldehyde structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyl)thiobenzaldehyde typically involves the reaction of 4-nitrobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(4-Nitrobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitrobenzoic acid.
Reduction: Reduction of the nitro group can yield 4-aminobenzoyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzoyl derivatives.
Substitution: Various substituted benzoyl compounds depending on the nucleophile used.
科学研究应用
4-(4-Nitrobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(4-Nitrobenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which can be exploited in various therapeutic applications.
相似化合物的比较
Similar Compounds
4-Nitrobenzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-Nitrobenzoic acid: Contains a carboxylic acid group instead of the aldehyde group.
4-Nitrobenzoyl chloride: Contains a chloride group instead of the thiobenzaldehyde moiety.
Uniqueness
4-(4-Nitrobenzoyl)thiobenzaldehyde is unique due to the presence of both the nitrobenzoyl and thiobenzaldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
分子式 |
C14H9NO3S |
|---|---|
分子量 |
271.29 g/mol |
IUPAC 名称 |
4-(4-nitrobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9NO3S/c16-14(11-3-1-10(9-19)2-4-11)12-5-7-13(8-6-12)15(17)18/h1-9H |
InChI 键 |
PLDIIXRKNDZKDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



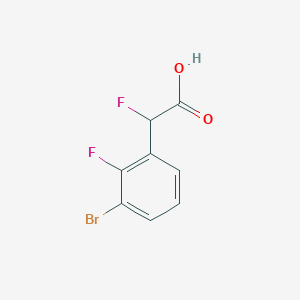
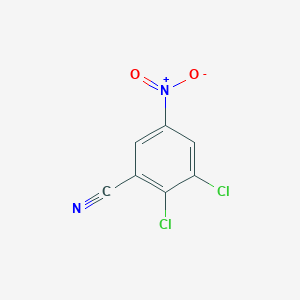
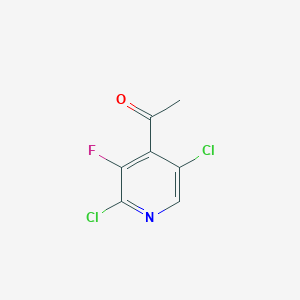
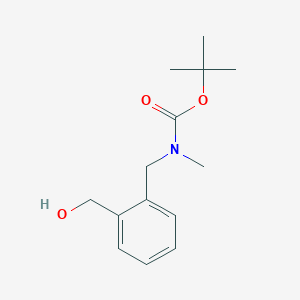
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
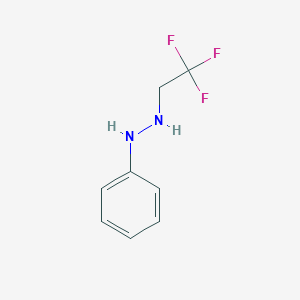
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
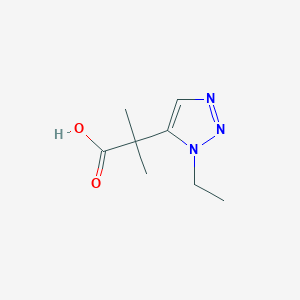
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
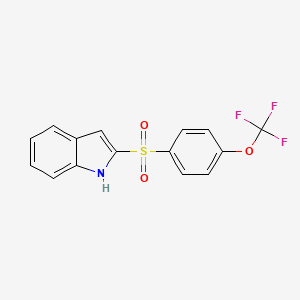
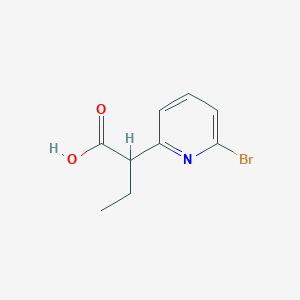
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
